molecular formula C25H33N3O B2656058 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922069-29-2

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2656058
CAS No.: 922069-29-2
M. Wt: 391.559
InChI Key: QEFWROGRDXNLPI-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, an indoline moiety, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the coupling of the indoline-piperidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indoline or piperidine rings.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives, indoline-containing compounds, and piperidine-based molecules.

Uniqueness

    Structural Uniqueness: The combination of the benzamide core, indoline moiety, and piperidine ring in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities compared to other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-18-7-8-22(15-19(18)2)25(29)26-17-24(28-12-5-4-6-13-28)20-9-10-23-21(16-20)11-14-27(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWROGRDXNLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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